4-Epi-isoinuviscolide
Overview
Description
4-Epi-isoinuviscolide is a sesquiterpene lactone, specifically a guaianolide derivative. It is characterized by a gamma-lactone fused to a guaiane structure, forming 3,6,9-trimethyl-azuleno[4,5-b]furan-2-one. This compound has been isolated from the aerial parts of the plant Inula hupehensis .
Mechanism of Action
Target of Action:
4-Epiisoinuviscolide is a sesquiterpene lactone isolated from the aerial parts of Inula hupehensis. Its chemical structure includes a hydroxy group at position 5, methyl groups at positions 5 and 8, and a methylidene group at position 3 (specifically, the 3aR,4aR,5S,7aR,9aS stereoisomer) . .
Biochemical Analysis
Biochemical Properties
4-Epiisoinuviscolide plays a significant role in biochemical reactions, particularly as an anti-inflammatory agent . It interacts with various enzymes and proteins involved in inflammatory pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory prostaglandins . Additionally, 4-Epiisoinuviscolide interacts with nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . By inhibiting NF-κB, 4-Epiisoinuviscolide reduces the expression of inflammatory cytokines and mediators .
Cellular Effects
4-Epiisoinuviscolide exerts various effects on different cell types and cellular processes. In immune cells, it modulates the production of cytokines and chemokines, thereby influencing the inflammatory response . In cancer cells, 4-Epiisoinuviscolide has been observed to induce apoptosis and inhibit cell proliferation . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth, differentiation, and apoptosis . Furthermore, 4-Epiisoinuviscolide influences gene expression by modulating transcription factors and epigenetic markers .
Molecular Mechanism
The molecular mechanism of 4-Epiisoinuviscolide involves several key interactions at the molecular level. It binds to the active sites of COX enzymes, leading to their inhibition and subsequent reduction in prostaglandin synthesis . Additionally, 4-Epiisoinuviscolide interacts with the DNA-binding domain of NF-κB, preventing its translocation to the nucleus and inhibiting the transcription of pro-inflammatory genes . This compound also affects the activity of various kinases, such as MAPKs, by binding to their regulatory domains and modulating their phosphorylation status . These interactions collectively contribute to the anti-inflammatory and anticancer effects of 4-Epiisoinuviscolide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Epiisoinuviscolide have been studied over different time periods. It has been observed that the compound remains stable under standard storage conditions, with minimal degradation over time . In in vitro studies, the anti-inflammatory effects of 4-Epiisoinuviscolide are evident within hours of treatment and can persist for several days . Long-term studies in animal models have shown that repeated administration of 4-Epiisoinuviscolide does not lead to significant accumulation or toxicity .
Dosage Effects in Animal Models
The effects of 4-Epiisoinuviscolide vary with different dosages in animal models. At low doses, the compound exhibits potent anti-inflammatory and anticancer activities without significant adverse effects . At higher doses, some toxic effects, such as hepatotoxicity and nephrotoxicity, have been observed . The threshold dose for these toxic effects varies depending on the animal model and the route of administration . It is crucial to determine the optimal dosage range for therapeutic applications of 4-Epiisoinuviscolide to minimize potential adverse effects .
Metabolic Pathways
4-Epiisoinuviscolide is involved in various metabolic pathways, primarily related to its role as a plant metabolite . It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into several hydroxylated and conjugated metabolites . These metabolites are then excreted through the urine and bile . The metabolic pathways of 4-Epiisoinuviscolide also involve interactions with cofactors such as NADPH and glutathione, which facilitate its detoxification and elimination . Additionally, 4-Epiisoinuviscolide can influence metabolic flux by modulating the activity of key enzymes involved in lipid and carbohydrate metabolism .
Transport and Distribution
Within cells and tissues, 4-Epiisoinuviscolide is transported and distributed through various mechanisms. It can diffuse passively across cell membranes due to its lipophilic nature . Additionally, specific transporters and binding proteins facilitate its uptake and distribution within cells . For example, 4-Epiisoinuviscolide can bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues . Once inside cells, the compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 4-Epiisoinuviscolide is crucial for its activity and function. It has been observed to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, 4-Epiisoinuviscolide interacts with various signaling molecules and enzymes, modulating their activity and downstream effects . In the nucleus, it can bind to transcription factors and chromatin, influencing gene expression and epigenetic modifications . The localization of 4-Epiisoinuviscolide is also influenced by post-translational modifications, such as phosphorylation and acetylation, which can affect its targeting to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Epi-isoinuviscolide typically involves the extraction from natural sources, such as the aerial parts of Inula hupehensis. The extraction process often uses 95% aqueous ethanol to obtain the compound from dried and powdered plant material .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Epi-isoinuviscolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new compounds
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
4-Epi-isoinuviscolide has several scientific research applications, including:
Chemistry: It is used as a model compound for studying sesquiterpene lactones and their chemical properties.
Biology: The compound is studied for its role as a plant metabolite and its interactions with other biological molecules.
Medicine: this compound has been investigated for its potential anti-inflammatory properties and other therapeutic effects.
Industry: The compound’s unique chemical structure makes it a candidate for various industrial applications, including the development of new materials and chemical processes
Comparison with Similar Compounds
4-Epi-isoinuviscolide is similar to other sesquiterpene lactones, such as:
- Parthenolide
- Artemisinin
- Costunolide
These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific stereochemistry and the presence of a gamma-lactone fused to a guaiane structure .
Properties
IUPAC Name |
(3aS,5aR,8S,8aR,9aR)-8-hydroxy-5,8-dimethyl-1-methylidene-5a,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-6-13-11(9(2)14(16)18-13)7-12-10(8)4-5-15(12,3)17/h6,10-13,17H,2,4-5,7H2,1,3H3/t10-,11+,12+,13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMKESKZWHNIDJ-PFFFPCNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC3C1CCC3(C)O)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2[C@H](C[C@@H]3[C@H]1CC[C@]3(C)O)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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